molecular formula C19H17ClN2O3S B2991871 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 2034530-90-8

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No.: B2991871
CAS No.: 2034530-90-8
M. Wt: 388.87
InChI Key: POSQXLBKAOLPPY-UHFFFAOYSA-N
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Description

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a thiazepane ring, a benzonitrile group, and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorophenyl-substituted amine with a suitable sulfonyl chloride can yield the thiazepane ring, which is then further functionalized to introduce the benzonitrile group .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzamide
  • 3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoic acid

Uniqueness

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazepane ring and benzonitrile group make it particularly versatile for various applications, distinguishing it from other similar compounds .

Biological Activity

3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19ClN2O4S
  • Molecular Weight : 394.9 g/mol
  • CAS Number : 2034530-48-6

The compound features a thiazepane ring, a chlorophenyl group, and a benzonitrile moiety. These structural components are believed to contribute to its diverse biological activities.

The biological activity of this compound is likely linked to its ability to interact with various molecular targets. The thiazepane structure may enhance binding affinity to enzymes or receptors involved in critical biological pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, making it a target for Alzheimer's disease therapies.
  • Antiproliferative Activity : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds. For instance, a series of thiazepane derivatives exhibited significant AChE inhibitory activity, with some compounds showing IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar inhibitory properties.

Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibitor2.7
Compound BAntiproliferative5.0
Compound CAChE Inhibitor3.5

Case Studies and Research Findings

  • Alzheimer's Disease Research :
    • Research indicates that compounds with the thiazepane structure can inhibit AChE effectively, contributing to the development of anti-Alzheimer's agents . The mechanism involves increasing acetylcholine levels in the synaptic cleft, which may alleviate cognitive decline.
  • Cancer Cell Line Studies :
    • In studies evaluating antiproliferative effects against breast and colon cancer cell lines, compounds similar to this compound have shown promising results . This suggests potential for further exploration in cancer therapeutics.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSQXLBKAOLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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